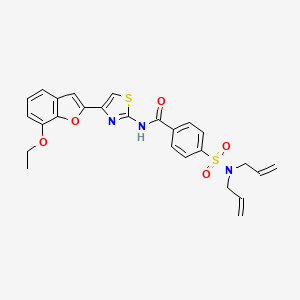

4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological activity. The structure suggests the presence of multiple functional groups, including benzofuran, thiazole, and benzamide moieties, which are known to contribute to a wide range of biological activities. The compound's name indicates that it may have been designed to target specific biological pathways or receptors, potentially making it a candidate for pharmaceutical applications.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, which involves characterizing the synthesized compounds and investigating their properties . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry . The presence of a thiazole ring in the compound suggests that it may exhibit certain structural features such as hydrogen bonding and π-π interactions, which can influence its biological activity . The molecular structure is crucial for understanding the compound's interaction with biological targets and can be further elucidated through crystallography or computational studies.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. For example, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been described as a green synthesis method for producing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This suggests that "this compound" could also participate in similar environmentally friendly reactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the importance of methyl functionality and S=O interactions . Additionally, the biological activities of benzamide derivatives, such as analgesic and antimicrobial properties, have been investigated, and a relationship between structure and activity has been established . These properties are essential for the development of new pharmaceuticals and can provide insights into the potential applications of "this compound".

Scientific Research Applications

Benzothiazoles in Drug Design and Medicinal Chemistry

Benzothiazole and its derivatives are central to numerous pharmacological research efforts due to their broad spectrum of biological activities. These compounds are key in developing therapies for various diseases, leveraging their antimicrobial, anti-inflammatory, and antitumor properties. The structural simplicity of benzothiazoles, coupled with their ease of synthesis, allows for the creation of chemical libraries critical in discovering new chemical entities. Their versatility as ligands to different biomolecules has made them a focal point in medicinal chemistry for developing novel therapeutic agents, especially in cancer treatment (Kamal et al., 2015).

Environmental and Analytical Chemistry Applications

Benzothiazoles are not only pivotal in pharmacology but also play significant roles in environmental science. For instance, studies on the degradation processes of certain compounds highlight the use of advanced analytical techniques to understand their stability and degradation pathways in environmental settings. This research is crucial for assessing the environmental impact and safety of chemical compounds, contributing to the development of safer pharmaceuticals and chemicals with minimized ecological footprints (Barchańska et al., 2019).

Role in Developing Diagnostic Agents

The development of diagnostic agents, especially for diseases like Alzheimer's, often utilizes benzothiazole derivatives. These compounds serve as ligands for imaging agents, aiding in the early detection and monitoring of disease progression through advanced imaging techniques. Such applications are vital in the field of neurology, providing insights into the molecular mechanisms of neurological diseases and facilitating the development of targeted therapies (Nordberg, 2007).

properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h4-5,7-13,16-17H,1-2,6,14-15H2,3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDKYFJPYWZCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![N-[(6-Methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2508010.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2508019.png)

![N-(2-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2508020.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)